Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)- is a chiral compound with the molecular formula C8H10ClN. This compound is characterized by the presence of a benzene ring substituted with a chloro group, a nitro group, and an alpha-methyl group. The (alphaR) designation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)- typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorotoluene to introduce the nitro group, followed by the reduction of the nitro group to an amine. The alpha-methyl group can be introduced through Friedel-Crafts alkylation using appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron filings with hydrochloric acid (HCl).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)- involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of the nitro group can influence the electron density on the benzene ring, affecting its reactivity in various pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-chloro-: Similar structure but lacks the alpha-methyl and nitro groups.
Benzenemethanamine, 4-methoxy-alpha-methyl-: Similar structure but with a methoxy group instead of a chloro group.
Benzenemethanamine, a-methyl-4-nitro-, hydrochloride (11), (aS)-: Similar structure but with different stereochemistry and hydrochloride salt form.
Uniqueness
Benzenemethanamine, 4-chloro-alpha-methyl-2-nitro-, (alphaR)- is unique due to its specific stereochemistry and the combination of substituents on the benzene ring
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(10)7-3-2-6(9)4-8(7)11(12)13/h2-5H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEHGFKWQXRLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.